molecular formula C9H5Cl2N B1300162 1,7-Dichloroisoquinoline CAS No. 70810-24-1

1,7-Dichloroisoquinoline

Cat. No. B1300162
CAS RN: 70810-24-1
M. Wt: 198.05 g/mol
InChI Key: NRBSVPXPMBQUGX-UHFFFAOYSA-N
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Description

1,7-Dichloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 1,7-Dichloroisoquinoline, they do provide insights into various chloroquinoline derivatives and their synthesis, structure, and biological activities, which can be relevant to understanding the properties and potential applications of 1,7-Dichloroisoquinoline.

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves nucleophilic aromatic substitution reactions, as seen in the efficient synthesis of novel 7-chloro-4-aminoquinoline derivatives . Another approach includes the Bischler-Napieralski reaction, which was used in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . These methods could potentially be adapted for the synthesis of 1,7-Dichloroisoquinoline.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of chlorine atoms, which can significantly influence the compound's reactivity and biological activity. For instance, the crystal packing of synthesized chloroquinoline derivatives is stabilized by various interactions, including Chlorine-Chlorine short intermolecular contacts . The presence of chlorine can also lead to the existence of stable imine tautomers in the solid state, as observed in 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide .

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions, including the formation of Schiff bases when treated with substituted aromatic/heteroaromatic aldehydes . The reactivity of these compounds can be influenced by the position and electronic properties of the chlorine substituents, which can be crucial for their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms can affect the compound's lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . The electronic properties of the chlorine substituents can also affect the compound's binding interactions with biological targets, such as DNA .

Biological Activities Analysis

Chloroquinoline derivatives exhibit a range of biological activities, including antibacterial, antinociceptive, anti-inflammatory, anticonvulsant, and cytotoxic activities against various cancer cell lines . The structure-activity relationships of these compounds are often studied to optimize their pharmacological properties. For example, the cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives against cancer cells was influenced by the positioning of cationic side chains . Additionally, molecular docking studies have been employed to understand the interactions of chloroquinoline derivatives with biological targets and to predict their potential as anti-diabetic agents .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1,7-Dichloroisoquinoline has been explored in the field of chemistry, particularly in the synthesis and characterization of complex compounds. For instance, a study by Grande-Carmona et al. (2015) demonstrated the use of 1,3-dichloroisoquinoline in the synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. These compounds have potential applications in catalysis and materials science (Grande-Carmona et al., 2015).

Antimalarial and Anticancer Research

Significant research has been conducted on chloroquine and its derivatives, including 1,7-dichloroisoquinoline, for their potential in treating various diseases. A study by Egan et al. (2000) highlights the importance of chloro groups in quinoline-based compounds for their antimalarial activity. The presence of chloro groups enhances the compound's ability to complex with ferriprotoporphyrin IX, a crucial step in inhibiting malaria parasites (Egan et al., 2000).

Moreover, research by Cushman et al. (2017) on chlorinated 7-azaindenoisoquinolines, structurally similar to 1,7-dichloroisoquinoline, has shown promising cytotoxic activities against cancer cells. These compounds inhibit topoisomerase I, an enzyme involved in DNA replication, making them potential candidates for cancer therapy (Cushman et al., 2017).

Antibacterial Applications

The antibacterial properties of chloroquinoline derivatives have been explored in various studies. For instance, Al-Hiari et al. (2007) investigated new 8-nitrofluoroquinolone derivatives, which include chloroquinoline as a core structure, for their potential antibacterial activity. They found that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

Pharmacological Effects in Cancer Treatment

The role of chloroquine and its analogs in cancer treatment has been a subject of interest in recent years. Solomon and Lee (2009) discussed how chloroquine, which shares structural similarities with 1,7-dichloroisoquinoline, can enhance the efficacy of conventional cancer therapies. The lysosomotrophic properties of these compounds are crucial for increasing the specificity and effectiveness of cancer treatments (Solomon & Lee, 2009).

Safety and Hazards

1,7-Dichloroisoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It is known that isoquinolines and their derivatives, which include 1,7-dichloroisoquinoline, are aromatic polycyclic compounds containing an isoquinoline moiety . This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines have been studied for their potential interactions with various biological targets, but specific information for 1,7-Dichloroisoquinoline is currently unavailable.

Mode of Action

It’s known that 1,3-dichloroisoquinoline, a similar compound, undergoes pd(pph3)4 catalyzed regioselective coupling with arylboronic acids to afford 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied . These reactions may provide some insight into the potential interactions of 1,7-Dichloroisoquinoline with its targets.

properties

IUPAC Name

1,7-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBSVPXPMBQUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348827
Record name 1,7-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dichloroisoquinoline

CAS RN

70810-24-1
Record name 1,7-Dichloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70810-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dichloroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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